The synthesis of 2-Bromo-N-(4-methoxybenzyl)aniline can be accomplished through various methods, predominantly focusing on electrophilic aromatic substitution reactions.
The molecular structure of 2-Bromo-N-(4-methoxybenzyl)aniline consists of:
COC1=CC=C(CNC2=CC=CC=C2Br)C=C1
2-Bromo-N-(4-methoxybenzyl)aniline participates in several significant chemical reactions:
The mechanism of action for 2-Bromo-N-(4-methoxybenzyl)aniline primarily involves its reactivity as an electrophile or nucleophile in organic synthesis:
The applications of 2-Bromo-N-(4-methoxybenzyl)aniline are diverse:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.: 245126-95-8
CAS No.: 290308-51-9